Polyvinyl alcohol

Description

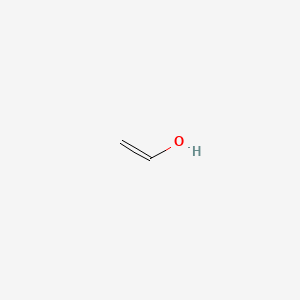

Structure

2D Structure

Properties

IUPAC Name |

ethenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROMDMJAWUWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CHOH, C2H4O | |

| Record name | ethenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-89-5, 25067-41-8, 27101-67-3 | |

| Record name | Poly(vinyl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27101-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8051467 | |

| Record name | Vinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-75-5, 9002-89-5 | |

| Record name | Vinyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYVINYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Degree of Hydrolysis of Polyvinyl Alcohol (PVA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degree of hydrolysis (DH) of polyvinyl alcohol (PVA), a critical parameter that dictates its physicochemical properties and performance in various advanced applications, particularly in the pharmaceutical and biomedical fields.

Introduction to this compound and its Degree of Hydrolysis

This compound (PVA) is a water-soluble synthetic polymer celebrated for its excellent film-forming, emulsifying, and adhesive properties.[1] Unlike many other vinyl polymers, PVA is not synthesized by the polymerization of its corresponding monomer, vinyl alcohol, which is unstable. Instead, PVA is produced through the hydrolysis of polyvinyl acetate (B1210297) (PVAc).[1] The degree of hydrolysis refers to the percentage of acetate groups in the PVAc that have been converted into hydroxyl (-OH) groups. This conversion is a pivotal step in tailoring the properties of PVA to suit specific applications.[2]

The extent of this hydrolysis reaction can be precisely controlled, leading to different grades of PVA, which are broadly categorized as partially hydrolyzed and fully hydrolyzed.[1] The degree of hydrolysis significantly influences properties such as water solubility, mechanical strength, thermal stability, and biocompatibility, making it a crucial consideration for researchers and formulation scientists.[2][3]

The Chemistry of PVA Hydrolysis

The conversion of PVAc to PVA is typically achieved through a base-catalyzed transesterification reaction with an alcohol, such as methanol, in the presence of a catalyst like sodium hydroxide (B78521). The degree of hydrolysis is primarily controlled by the reaction time, temperature, and the concentration of the catalyst.

dot

Caption: Chemical transformation of Polyvinyl Acetate to this compound.

Impact of Degree of Hydrolysis on PVA Properties

The degree of hydrolysis is a dominant factor influencing the bulk properties of PVA. The interplay between the residual acetate groups and the newly formed hydroxyl groups dictates the polymer's behavior.

Water Solubility

The water solubility of PVA is intricately linked to its degree of hydrolysis and the temperature of the water. Partially hydrolyzed PVA, with a higher content of residual acetate groups, is generally soluble in cold water.[4][5] The acetate groups disrupt the intermolecular hydrogen bonding between the hydroxyl groups, allowing water molecules to penetrate and dissolve the polymer more easily. Conversely, fully hydrolyzed PVA, with a high density of hydroxyl groups, forms strong intermolecular hydrogen bonds, leading to higher crystallinity and reduced solubility in cold water.[4][5] Dissolution of fully hydrolyzed PVA typically requires heating to elevated temperatures (80-95°C) to overcome these strong intermolecular forces.[4][6]

Table 1: Water Solubility of PVA at Different Degrees of Hydrolysis and Temperatures

| Degree of Hydrolysis (mol%) | Solubility in Cold Water (approx. 20°C) | Dissolution Temperature for Complete Solubility (°C) |

| 87-89 | High | ~85 |

| 98-99 | Low | 90-95 |

Data compiled from multiple sources.[4][5][6]

Mechanical Properties

The mechanical properties of PVA films, such as tensile strength, elongation at break, and Young's modulus, are significantly influenced by the degree of hydrolysis. A higher degree of hydrolysis leads to stronger intermolecular hydrogen bonding, resulting in a more crystalline and rigid polymer structure.[2][3] This increased crystallinity generally translates to higher tensile strength and Young's modulus, but lower elongation at break, indicating a more brittle material.[7][8] Conversely, partially hydrolyzed PVA is more flexible and exhibits higher elongation at break due to the reduced crystallinity.[2][7]

Table 2: Mechanical Properties of PVA Films as a Function of Degree of Hydrolysis

| PVA Grade (DH%, DP) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| Selvol™ 203 (88.1%, 150-300) | 3.99 | 96.61 | 7.56 |

| Selvol™ 540 (88.0%, 1600-2000) | 10.51 | 262.25 | 7.79 |

| Selvol™ 107 (98.3%, 350-650) | - | - | - |

| Selvol™ 325 (98.4%, 1000-1500) | - | 198.08 | - |

Data extracted from a study by Silva et al. Note that Degree of Polymerization (DP) also significantly impacts mechanical properties. A direct comparison of DH is best made with similar DP.[7]

Thermal Properties

The thermal behavior of PVA, specifically its glass transition temperature (Tg) and melting temperature (Tm), is also dependent on the degree of hydrolysis. A higher degree of hydrolysis results in a more crystalline polymer with stronger intermolecular forces, which in turn leads to higher Tg and Tm values.[2][3][9] The increased energy required to induce chain mobility and disrupt the crystalline structure is reflected in these elevated thermal transition temperatures.

Table 3: Thermal Properties of PVA as a Function of Degree of Hydrolysis

| PVA Grade (DH%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Partially Hydrolyzed (~88%) | Lower | Lower (~180-190) |

| Fully Hydrolyzed (~98%) | Higher | Higher (~220-230) |

Data compiled from multiple sources.[3][7][9][10]

dot

Caption: Influence of Degree of Hydrolysis on PVA Properties.

Experimental Protocols for Determining Degree of Hydrolysis

Accurate determination of the degree of hydrolysis is crucial for quality control and for predicting the performance of PVA in a given application. Titration and spectroscopic methods are commonly employed for this purpose.

Titration Method (Saponification Value)

This method involves the saponification of the residual acetate groups in PVA with a known excess of a strong base, followed by back-titration of the unreacted base with a standard acid.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1 g of dried PVA into a 250 mL flask with a ground glass joint.

-

Dispersion: Add 25 mL of distilled water and stir to disperse the PVA.

-

Saponification: Add a precise volume (e.g., 25 mL) of 0.5 M alcoholic potassium hydroxide solution.

-

Reflux: Attach a condenser and reflux the mixture in a boiling water bath for 30-60 minutes to ensure complete saponification.

-

Titration: After cooling, add a few drops of phenolphthalein (B1677637) indicator and titrate the excess potassium hydroxide with a standardized 0.5 M hydrochloric acid solution.

-

Blank Determination: Perform a blank titration without the PVA sample to determine the initial amount of potassium hydroxide.

-

Calculation: The saponification value and subsequently the degree of hydrolysis can be calculated from the difference in the titration volumes of the blank and the sample.

dot

References

- 1. fao.org [fao.org]

- 2. m.youtube.com [m.youtube.com]

- 3. polyva-pvafilm.com [polyva-pvafilm.com]

- 4. mwpva.com [mwpva.com]

- 5. Water Solubility and Dissolution Behavior of PVA Films [polyva-pvafilm.com]

- 6. chemicalstore.com [chemicalstore.com]

- 7. ojs.uel.br [ojs.uel.br]

- 8. scielo.br [scielo.br]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight Determination of Polyvinyl Alcohol

This technical guide provides a comprehensive overview of the core methodologies for determining the molecular weight of this compound (PVA), a critical parameter influencing its physical and chemical properties in research, scientific studies, and pharmaceutical applications. The guide details the principles, experimental protocols, and data analysis for the most prevalent techniques: Viscometry, Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC), and Static Light Scattering (SLS).

Introduction to this compound and Its Molecular Weight

This compound (PVA) is a water-soluble synthetic polymer with a simple repeating vinyl alcohol unit.[1] However, its properties, such as viscosity, solubility, and mechanical strength, are profoundly influenced by its molecular weight and degree of hydrolysis.[2] Accurate determination of the molecular weight distribution is therefore essential for quality control and for tailoring PVA to specific applications, including as a binder in tablets, a thickener in ophthalmic solutions, and a component of drug delivery systems.

This guide will explore three primary techniques for PVA molecular weight characterization, each offering distinct advantages and providing different aspects of the molecular weight distribution.

Viscometry: A Classical Approach

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers. The technique relies on measuring the viscosity of dilute polymer solutions and relating it to the molecular weight through the Mark-Houwink-Sakurada equation.

Principle

The intrinsic viscosity [η] of a polymer solution is related to its molecular weight (M) by the Mark-Houwink equation:[3][4]

[η] = K * M^a

where K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent system and temperature.[3][4] By determining the intrinsic viscosity from a series of viscosity measurements at different concentrations, the molecular weight can be calculated if K and 'a' are known.

Experimental Protocol: Ostwald Viscometry

This protocol outlines the determination of PVA molecular weight using an Ostwald viscometer.

Materials and Equipment:

-

This compound (PVA) powder

-

Distilled or deionized water (or other suitable solvent)

-

Ostwald viscometer

-

Constant temperature water bath

-

Stopwatch

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a specific amount of dry PVA powder.

-

Dissolve the PVA in a known volume of solvent in a volumetric flask. Gentle heating and stirring may be required to facilitate dissolution.[5]

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution in volumetric flasks. Typical concentrations for PVA in water range from 0.25% to 1.25% (w/v).[6]

-

-

Viscometer Preparation:

-

Thoroughly clean the Ostwald viscometer with a suitable solvent (e.g., chromic acid, followed by distilled water) and dry it completely.

-

-

Measurement of Solvent Flow Time:

-

Pipette a precise volume of the pure solvent into the larger bulb of the viscometer.

-

Place the viscometer in a constant temperature water bath and allow it to equilibrate.

-

Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark. This is the solvent flow time (t₀).

-

Repeat the measurement at least three times and calculate the average.

-

-

Measurement of Solution Flow Time:

-

Empty and dry the viscometer.

-

Starting with the most dilute solution, rinse the viscometer with the solution to be measured.

-

Pipette the same precise volume of the PVA solution into the viscometer.

-

Measure the flow time (t) for each concentration as described for the solvent.

-

Repeat the measurement for each concentration at least three times and calculate the average.

-

Data Analysis and Calculations

-

Calculate Relative Viscosity (η_rel):

-

η_rel = t / t₀

-

-

Calculate Specific Viscosity (η_sp):

-

η_sp = η_rel - 1

-

-

Calculate Reduced Viscosity (η_red):

-

η_red = η_sp / c (where c is the concentration in g/dL)

-

-

Determine Intrinsic Viscosity ([η]):

-

Plot the reduced viscosity (η_red) against concentration (c).

-

Extrapolate the linear plot to zero concentration. The y-intercept is the intrinsic viscosity [η].

-

-

Calculate Molecular Weight (Mv):

-

Use the Mark-Houwink equation: [η] = K * Mv^a

-

Rearrange to solve for Mv: Mv = ([η] / K)^(1/a)

-

Quantitative Data: Mark-Houwink Parameters for PVA

| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a |

| Water | 30 | 3.388 | 0.716 |

| Water | 30 | 1.30 | 0.64 |

Note: The values of K and 'a' are highly dependent on the specific grade of PVA and the experimental conditions.

Workflow for Viscometry

Caption: Workflow for determining PVA molecular weight by viscometry.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful and widely used technique for determining the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.

Principle

GPC/SEC separates molecules based on their hydrodynamic volume in solution. A polymer solution is passed through a column packed with porous gel particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.

Experimental Protocol

Instrumentation and Consumables:

-

GPC/SEC system with a pump, injector, column oven, and detector (typically a refractive index (RI) detector for PVA).

-

GPC columns suitable for aqueous mobile phases (e.g., Agilent PL aquagel-OH).[7]

-

Mobile phase: Typically an aqueous solution containing salts (e.g., 0.25 M NaNO₃ + 0.01 M NaH₂PO₄, pH 7) to minimize interactions between the polymer and the column packing.[7]

-

Calibration standards: Narrow molecular weight distribution standards (e.g., pullulan) are used to create a calibration curve.[7]

-

Syringe filters (0.2 or 0.45 µm) for sample and mobile phase filtration.

Procedure:

-

Mobile Phase Preparation:

-

Prepare the aqueous mobile phase and degas it thoroughly to prevent bubble formation in the system.

-

-

System Equilibration:

-

Equilibrate the GPC/SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature until a stable baseline is achieved.[7]

-

-

Calibration:

-

Prepare solutions of narrow molecular weight standards at known concentrations.

-

Inject each standard solution into the GPC/SEC system and record the retention time of the peak maximum.

-

Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.

-

-

Sample Preparation:

-

Sample Analysis:

-

Inject the filtered PVA solution into the GPC/SEC system.

-

Record the chromatogram.

-

Data Analysis

-

The GPC/SEC software uses the calibration curve to determine the molecular weight at each point across the chromatogram of the PVA sample.

-

The software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Quantitative Data: Typical GPC/SEC Results for PVA

| PVA Sample | Viscosity (mPa·s) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| A | 4 | 9,771 | 29,470 | 3.02 |

| B | 10 | 23,339 | 80,174 | 3.44 |

| C | 20 | 31,210 | 102,309 | 3.28 |

Data adapted from a study using aqueous SEC with pullulan standards.[7]

Workflow for GPC/SEC

Caption: Workflow for PVA molecular weight analysis by GPC/SEC.

Static Light Scattering (SLS)

Static Light Scattering is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution without the need for column calibration. It can also provide information about the radius of gyration (Rg) and the second virial coefficient (A₂), which describes polymer-solvent interactions.

Principle

When a beam of light passes through a polymer solution, the macromolecules scatter the light. The intensity of the scattered light is proportional to the square of the molecular weight and the concentration of the polymer. By measuring the scattered light intensity at various angles and concentrations, the data can be extrapolated to zero angle and zero concentration to determine the absolute weight-average molecular weight.[9]

Experimental Protocol

Instrumentation and Materials:

-

Light scattering photometer with a laser light source.

-

Glassware for sample preparation (volumetric flasks, pipettes).

-

Syringe filters for clarifying solutions.

-

PVA sample and a suitable solvent (e.g., water).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of PVA in a suitable solvent.

-

Prepare a series of dilutions from the stock solution.

-

Filter all solutions, including the pure solvent, through a fine-pore filter (e.g., 0.2 µm) directly into clean light scattering cells to remove dust particles, which can significantly affect the results.

-

-

Instrument Setup and Calibration:

-

Calibrate the instrument using a known scattering standard, such as toluene.

-

-

Scattering Measurements:

-

Measure the intensity of scattered light from the pure solvent at various angles (e.g., 40° to 140°).[10]

-

Measure the scattered light intensity for each PVA concentration at the same set of angles.

-

Data Analysis: The Zimm Plot

The data from SLS experiments are typically analyzed using a Zimm plot.[11] The Zimm equation relates the scattered light intensity to the molecular weight, radius of gyration, and second virial coefficient:

Kc / R(θ) = 1/Mw * (1 + (q² * Rg²)/3) + 2 * A₂ * c

where:

-

K is an optical constant.

-

c is the concentration.

-

R(θ) is the excess Rayleigh ratio (intensity of scattered light).

-

Mw is the weight-average molecular weight.

-

q is the scattering vector.

-

Rg is the radius of gyration.

-

A₂ is the second virial coefficient.

A Zimm plot is a graphical representation of this equation, plotting Kc/R(θ) against sin²(θ/2) + k'c (where k' is an arbitrary constant for plot clarity). The data from different angles and concentrations are plotted on the same graph. The plot consists of two extrapolations: one to zero angle (for each concentration) and one to zero concentration (for each angle). The common intercept of these two extrapolated lines gives 1/Mw. The initial slope of the zero concentration line gives Rg², and the initial slope of the zero angle line gives 2A₂.

Workflow for Static Light Scattering

Caption: Workflow for PVA molecular weight analysis by Static Light Scattering.

Summary and Comparison of Techniques

| Technique | Principle | Molecular Weight Average | Advantages | Disadvantages |

| Viscometry | Relates intrinsic viscosity to molecular weight | Viscosity-average (Mv) | Low cost, simple instrumentation | Requires known Mark-Houwink parameters, provides an average MW, not a distribution |

| GPC/SEC | Separation by hydrodynamic volume | Number-average (Mn), Weight-average (Mw), and distribution (PDI) | Provides detailed molecular weight distribution, high throughput | Requires column calibration, potential for polymer-column interactions[12] |

| Static Light Scattering (SLS) | Relates scattered light intensity to molecular weight | Weight-average (Mw) | Absolute method (no calibration needed), provides Rg and A₂ | Sensitive to dust and aggregates, more complex data analysis |

Conclusion

The choice of method for determining the molecular weight of this compound depends on the specific information required, the available resources, and the nature of the PVA sample. For routine quality control, viscometry can be a rapid and economical choice. For a detailed understanding of the molecular weight distribution, which is often crucial in research and drug development, GPC/SEC is the preferred method. Static Light Scattering provides an absolute measure of the weight-average molecular weight and additional information on polymer-solvent interactions, making it a valuable tool for in-depth polymer characterization. By understanding the principles and protocols of these techniques, researchers can confidently select and apply the most appropriate method for their specific needs.

References

- 1. echemi.com [echemi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 4. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 5. pjsir.org [pjsir.org]

- 6. youtube.com [youtube.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. youtube.com [youtube.com]

- 9. Static light scattering - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. lsinstruments.ch [lsinstruments.ch]

- 12. Adsorption of poly(vinyl alcohol) on gel permeation chromatography columns depends on the degree of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Temperature on the Water Solubility of Polyvinyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of polyvinyl alcohol (PVA) at various temperatures. It delves into the critical factors influencing this property, presents available data in a structured format, and outlines a detailed experimental protocol for determining solubility. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize PVA in their applications.

Core Concepts: Factors Governing PVA Water Solubility

The dissolution of this compound in water is a complex process governed by several key factors. A thorough understanding of these parameters is crucial for the effective application of PVA in various scientific and industrial fields. The primary determinants of PVA's water solubility are its degree of hydrolysis , molecular weight , and the temperature of the aqueous environment.

Degree of Hydrolysis: PVA is synthesized by the hydrolysis of polyvinyl acetate (B1210297). The degree of hydrolysis refers to the percentage of acetate groups that have been converted to hydroxyl (-OH) groups. This is the most significant factor influencing solubility.[1]

-

Partially Hydrolyzed PVA (87-89% hydrolysis): These grades contain a higher number of residual acetate groups, which disrupt the crystalline structure of the polymer chains. This leads to weaker intermolecular hydrogen bonding, allowing water molecules to penetrate and dissolve the polymer more readily, even at lower temperatures. Consequently, partially hydrolyzed PVA exhibits good solubility in cold water.[1]

-

Fully Hydrolyzed PVA (98-99% hydrolysis): With a higher concentration of hydroxyl groups, these grades form strong intermolecular and intramolecular hydrogen bonds, resulting in a more crystalline structure. To overcome these strong interactions and achieve dissolution, significant thermal energy is required. Therefore, fully hydrolyzed PVA is typically soluble only in hot water.[2]

Molecular Weight: The molecular weight of the PVA polymer also plays a crucial role in its dissolution characteristics.

-

Low Molecular Weight PVA: Polymers with shorter chain lengths have fewer entanglement points and a larger surface area-to-volume ratio, facilitating faster dissolution in water.[2]

-

High Molecular Weight PVA: Longer polymer chains lead to increased entanglement and viscosity, which can hinder the penetration of water molecules and slow down the dissolution process.[2]

Temperature: Temperature directly impacts the kinetics of dissolution by providing the necessary energy to overcome the intermolecular forces within the PVA structure. For most grades of PVA, increasing the temperature will increase the rate of dissolution.[3] However, for partially hydrolyzed grades, adding the polymer to hot water can cause rapid swelling of the particle surface, leading to the formation of clumps and incomplete dissolution. Therefore, a carefully controlled temperature ramp is often necessary.

Quantitative Data on PVA Water Solubility

While the qualitative relationships between degree of hydrolysis, molecular weight, and temperature are well-established, precise quantitative data on the solubility of PVA (e.g., in g/100 mL) at various temperatures is not extensively tabulated in readily available literature. The following tables summarize the available information on dissolution temperatures and general solubility characteristics for different grades of PVA.

Table 1: Dissolution Temperatures for Various Grades of this compound

| Degree of Hydrolysis | Hydrolysis Percentage | Typical Dissolution Temperature (°C) | Notes |

| Partially Hydrolyzed | 87-89% | Soluble in cold water, but heating to ~85°C ensures complete dissolution.[2] | It is recommended to disperse in cold water before heating to prevent clumping. |

| Fully Hydrolyzed | >98% | Requires heating to 90-95°C for complete dissolution.[2] | Higher temperatures are necessary to break the strong hydrogen bonds. |

| Super Hydrolyzed | >99.3% | May require temperatures up to 95°C for complete dissolution. | Exhibits the highest degree of crystallinity. |

Table 2: General Solubility Characteristics of this compound in Water

| Property | Description | Reference |

| General Solubility Range | Typically, PVA can form solutions with concentrations ranging from 5% to 20% (w/v). Higher concentrations lead to a significant increase in viscosity. | [2] |

| Effect of Particle Size | Finer PVA powders dissolve more rapidly than granular forms due to a larger surface area available for interaction with water. | [2] |

| pH of Solution | A 5% aqueous solution of PVA typically exhibits a pH in the range of 5.0 to 6.5. | [4] |

Experimental Protocol for Determining PVA Water Solubility

This section outlines a detailed gravimetric method for determining the water solubility of a given PVA sample at a specific temperature.

Materials and Equipment

-

This compound (PVA) powder of known characteristics (degree of hydrolysis, molecular weight)

-

Distilled or deionized water

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or heating mantle with a stirrer

-

Beakers or flasks

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel and filter paper of appropriate pore size)

-

Drying oven

-

Desiccator

-

Weighing boats or dishes

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh a beaker or flask.

-

Add a known volume of distilled water (e.g., 100 mL) to the beaker.

-

Place the beaker in the temperature-controlled water bath set to the desired experimental temperature. Allow the water to equilibrate to this temperature.

-

While stirring the water, gradually add a pre-weighed excess amount of the PVA powder to the beaker. Continue stirring to ensure thorough mixing.

-

Allow the suspension to stir for a sufficient period (e.g., several hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved PVA at the bottom of the beaker indicates a saturated solution.

-

-

Separation of Saturated Solution:

-

Once saturation is achieved, stop stirring and allow the undissolved PVA to settle.

-

Carefully decant or pipette a known volume of the clear supernatant (the saturated PVA solution) into a pre-weighed beaker or evaporating dish. Be cautious not to transfer any undissolved solid.

-

-

Gravimetric Analysis:

-

Weigh the beaker containing the known volume of the saturated PVA solution.

-

Place the beaker in a drying oven set to a temperature below the decomposition temperature of PVA (e.g., 105°C) until all the water has evaporated and a constant weight of the dried PVA is achieved.

-

Cool the beaker in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the beaker with the dried PVA residue.

-

Calculation of Solubility

The solubility of the PVA in water at the specified temperature can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of beaker + dried PVA) - (Weight of empty beaker)] / (Volume of saturated solution taken in mL) * 100

Visualizing Key Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows discussed in this guide.

Caption: Key factors influencing the water solubility of this compound.

References

Synthesis of Polyvinyl Alcohol from Polyvinyl Acetate: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of polyvinyl alcohol (PVA) from polyvinyl acetate (B1210297) (PVAc) through hydrolysis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, including reaction mechanisms, experimental protocols, and the influence of various parameters on the final product's properties. This document presents quantitative data in structured tables for easy comparison, detailed methodologies for key experiments, and visualizations of the chemical pathways and experimental workflows using Graphviz DOT language.

Introduction

This compound (PVA) is a water-soluble synthetic polymer with a wide range of applications in the pharmaceutical, biomedical, and industrial fields.[1][2] Its biocompatibility, low toxicity, and excellent film-forming properties make it a material of interest for drug delivery systems, tissue engineering, and medical devices.[1][3]

PVA is not synthesized directly from its monomer, vinyl alcohol, as it is unstable and tautomerizes to acetaldehyde.[4] Instead, it is commercially produced by the hydrolysis of polyvinyl acetate (PVAc), a process also known as saponification or alcoholysis.[4][5] This process involves the replacement of acetate groups in the PVAc polymer chain with hydroxyl groups.[5]

The properties of the resulting PVA, such as its solubility, mechanical strength, and biodegradability, are highly dependent on two key parameters: the degree of polymerization (DP) of the parent PVAc and the degree of hydrolysis (DH), which is the percentage of acetate groups that have been converted to hydroxyl groups.[2] By controlling the synthesis conditions, PVA with specific properties tailored for various applications can be produced. This guide will delve into the technical details of this synthesis, providing the necessary information for its replication and optimization in a laboratory setting.

Reaction Mechanism and Stoichiometry

The fundamental chemical transformation in the synthesis of PVA from PVAc is the hydrolysis of the ester linkages in PVAc. This reaction is typically catalyzed by a base, most commonly sodium hydroxide (B78521) (NaOH), in an alcohol solvent, such as methanol (B129727).[5][6] The overall reaction is illustrated below:

The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the acetate group, leading to the cleavage of the ester bond and the formation of a hydroxyl group on the polymer backbone and sodium acetate as a byproduct.

Experimental Workflow

The synthesis of PVA from PVAc generally follows a standardized workflow, which can be adapted based on the desired properties of the final product. The key stages are outlined in the diagram below:

Quantitative Data on Synthesis Parameters

The properties of the synthesized PVA are critically influenced by the reaction conditions. The following tables summarize the quantitative effects of key parameters on the degree of hydrolysis (DH) and molecular weight of PVA.

Table 1: Effect of Catalyst (NaOH) Concentration, Temperature, and Time on the Degree of Hydrolysis (DH) of PVA

| Catalyst to PVAc Ratio (w/w) | Temperature (°C) | Reaction Time (min) | Degree of Hydrolysis (%) | Reference |

| 0.04 | 25 | 60 | 85.2 | [7] |

| 0.06 | 25 | 60 | 91.5 | [7] |

| 0.08 | 25 | 60 | 94.3 | [7] |

| 0.06 | 40 | 30 | 88.7 | [8] |

| 0.06 | 40 | 60 | 92.1 | [8] |

| 0.06 | 60 | 30 | 93.5 | [8] |

| 0.06 | 60 | 60 | 96.1 | [7][8] |

| 0.06 | 80 | 60 | 97.0 | [8] |

| 0.05 | 45 | 33 | ~70-80 (Optimized for primary suspending agent) | [9] |

Note: The data presented is a synthesis of findings from multiple sources and may vary based on the specific experimental setup and the molecular weight of the starting PVAc.

Table 2: Influence of Reaction Parameters on PVA Molecular Weight

| Parameter Variation | Effect on Molecular Weight | Rationale | Reference |

| Increasing Saponification Time | General Decrease | Potential for chain scission at prolonged reaction times, especially at higher temperatures and catalyst concentrations. | [9] |

| Increasing Temperature | General Decrease | Higher temperatures can promote side reactions and chain degradation. | [9] |

| Increasing Catalyst Concentration | General Decrease | Higher catalyst concentrations can accelerate chain scission reactions. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of PVA from PVAc under different conditions to achieve varying degrees of hydrolysis.

Protocol 1: Synthesis of Partially Hydrolyzed PVA (Approx. 88-92% DH)

Materials:

-

Polyvinyl acetate (PVAc)

-

Methanol (reagent grade)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), 0.1 M (for neutralization, optional)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution: Dissolve 3.0 g of PVAc in 120 mL of methanol in a 250 mL round-bottom flask with magnetic stirring.[7] Ensure complete dissolution.

-

Catalyst Preparation: Prepare a 5% (w/v) solution of NaOH in methanol.

-

Hydrolysis: While stirring the PVAc solution at room temperature (25°C), add the methanolic NaOH solution dropwise. The amount of NaOH solution to be added depends on the desired degree of hydrolysis (refer to Table 1 for guidance). For approximately 90% DH, a catalyst to PVAc ratio of about 0.06 (w/w) is a good starting point.[7]

-

Precipitation and Reaction: Continue stirring for 60 minutes.[7] A white precipitate of PVA will form as the reaction proceeds.

-

Filtration and Washing: After the reaction is complete, filter the precipitated PVA using a Buchner funnel under vacuum. Wash the precipitate several times with methanol to remove unreacted NaOH, sodium acetate, and other impurities.[7]

-

Neutralization (Optional): To ensure complete removal of the alkaline catalyst, the washed PVA can be suspended in methanol and neutralized with a few drops of 0.1 M HCl until the suspension is neutral to pH paper. This step is crucial for applications where residual alkali is undesirable.

-

Drying: Dry the purified PVA in a vacuum oven at 50°C to a constant weight.[7]

Protocol 2: Synthesis of Fully Hydrolyzed PVA (Approx. >98% DH)

To achieve a higher degree of hydrolysis, the reaction temperature and/or time can be increased.

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Hydrolysis: Heat the PVAc solution to 60°C under reflux using a heating mantle.[8] Once the temperature is stable, add the methanolic NaOH solution dropwise. Use a catalyst to PVAc ratio of approximately 0.08 (w/w) or higher.

-

Reaction: Maintain the reaction at 60°C with continuous stirring for at least 60-90 minutes.[8]

-

Follow steps 5-7 from Protocol 1 for filtration, washing, and drying.

Characterization of this compound

Accurate characterization of the synthesized PVA is essential to ensure it meets the requirements for its intended application.

Determination of Degree of Hydrolysis (DH)

The degree of hydrolysis can be determined by titrating the residual acetate groups.[8]

Procedure:

-

Accurately weigh about 0.5 g of the dried PVA sample.

-

Dissolve the sample in a known volume of distilled water (e.g., 50 mL). Gentle heating may be required for complete dissolution of highly hydrolyzed PVA.

-

Add a known excess amount of standard 0.1 M NaOH solution (e.g., 25 mL).

-

Heat the solution to saponify the remaining acetate groups completely (e.g., reflux for 30 minutes).

-

Cool the solution to room temperature and back-titrate the excess NaOH with a standard 0.1 M HCl solution using phenolphthalein (B1677637) as an indicator.

-

A blank titration without the PVA sample should also be performed.

-

The degree of hydrolysis is calculated based on the amount of NaOH consumed for saponification.

Determination of Molecular Weight

The molecular weight of PVA can be determined using several techniques, including Size Exclusion Chromatography (SEC) and viscometry.

-

Size Exclusion Chromatography (SEC): SEC is a powerful technique that provides detailed information about the molecular weight distribution of the polymer.[10]

-

Viscometry: This method relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink equation.[9]

Conclusion

The synthesis of this compound from polyvinyl acetate is a versatile and well-established process. By carefully controlling the reaction parameters, particularly the catalyst concentration, temperature, and reaction time, PVA with a wide range of properties can be produced. This technical guide provides researchers and scientists with the foundational knowledge and detailed protocols necessary to synthesize and characterize PVA for various applications, including those in the demanding field of drug development. The provided quantitative data and experimental workflows serve as a valuable resource for optimizing the synthesis process to achieve desired material characteristics.

References

- 1. eprints.usm.my [eprints.usm.my]

- 2. youtube.com [youtube.com]

- 3. This compound (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of this compound (PVA)-www.elephchem.com [elephchem.com]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]

- 9. ijche.com [ijche.com]

- 10. Effect of Saponification Condition on the Morphology and Diameter of the Electrospun Poly(vinyl acetate) Nanofibers for the Fabrication of Poly(vinyl alcohol) Nanofiber Mats - PMC [pmc.ncbi.nlm.nih.gov]

The Invisible Workhorse: A Technical Guide to the Biodegradation of Polyvinyl Alcohol in Aqueous Environments

For Researchers, Scientists, and Drug Development Professionals

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with a wide range of applications in industries from textiles and paper to pharmaceuticals and drug delivery. Its water solubility and low toxicity have made it an attractive material. However, its ultimate fate in aqueous environments is a subject of considerable interest and research. This technical guide provides an in-depth exploration of the microbial and enzymatic pathways responsible for the biodegradation of PVA, offering valuable insights for professionals working with this versatile polymer.

The Microbial Players in PVA Biodegradation

The breakdown of PVA in aquatic ecosystems is primarily a biological process driven by a diverse community of microorganisms. While many microbes can utilize simple organic molecules, the ability to degrade a large polymer like PVA is more specialized.

Key Microorganisms

Gram-negative bacteria are the most frequently identified PVA degraders, with species from the genera Pseudomonas and Sphingomonas being particularly prominent.[1][2] Some Gram-positive bacteria and fungi have also been shown to possess PVA-degrading capabilities.[1][2] Lignolytic fungi, known for their ability to degrade complex polymers like lignin, have also demonstrated non-specific degradation of PVA.[2]

Symbiotic relationships between different microbial species can also play a crucial role in the complete degradation of PVA.[1][3] In some cases, one microorganism may produce essential growth factors, such as pyrroloquinoline quinone (PQQ), that are required by another PVA-degrading bacterium.[3]

The Enzymatic Machinery of PVA Biodegradation

The microbial degradation of PVA is a multi-step enzymatic process. A series of specialized enzymes work in concert to break down the long polymer chains into smaller molecules that can be assimilated by the microorganisms. The overall process can be broadly categorized into two main stages: oxidation followed by hydrolysis.[1][2]

Step 1: Oxidation of the PVA Backbone

The initial and rate-limiting step in PVA biodegradation is the oxidation of the secondary alcohol groups in the polymer chain. This is primarily accomplished by two types of enzymes:

-

This compound Oxidase (PVAO): This enzyme catalyzes the oxidation of the hydroxyl groups in the PVA chain to keto groups, with the concomitant reduction of oxygen to hydrogen peroxide.[2]

-

This compound Dehydrogenase (PVADH): This enzyme also oxidizes the hydroxyl groups of PVA but is dependent on an electron acceptor, often a cytochrome.[2][4] PVADH is typically found in the periplasmic space of Gram-negative bacteria.[2]

Step 2: Hydrolysis of the Oxidized PVA

Once the PVA chain has been oxidized, it becomes susceptible to cleavage by hydrolytic enzymes:

-

β-Diketone Hydrolase: This enzyme cleaves the carbon-carbon bonds within the β-diketone structures created during the oxidation step.[5]

-

Oxidized PVA Hydrolase (OPH): This enzyme also participates in the hydrolysis of the oxidized PVA chain.[6]

The end products of these enzymatic reactions are smaller molecules, such as organic acids, which can then enter the central metabolic pathways of the microorganisms, like the tricarboxylic acid (TCA) cycle, to be used for energy and biomass production.[7]

Biodegradation Pathways of this compound

The biodegradation of PVA follows a sequential pathway involving the enzymatic activities described above. The process can occur both extracellularly and intracellularly, depending on the microorganism.

Extracellular Degradation Pathway

Some bacteria secrete extracellular PVA oxidase, initiating the degradation process outside the cell.[2] The resulting oxidized PVA can then be further broken down by extracellular hydrolases.

Intracellular Degradation Pathway

In many Gram-negative bacteria, PVA is transported into the periplasmic space where it is oxidized by PVA dehydrogenase.[2] The oxidized polymer is then hydrolyzed by periplasmic hydrolases.

Figure 1: Simplified enzymatic pathway of PVA biodegradation.

Quantitative Data on PVA Biodegradation

The rate and extent of PVA biodegradation are influenced by various factors. The following tables summarize quantitative data from different studies.

Table 1: PVA Biodegradation by Different Microbial Strains

| Microorganism/Consortium | PVA Concentration | Duration | Degradation (%) | Reference |

| Pseudomonas alcaligenes | 0.5 g/L | 44 hours | ~90% | [8] |

| Sphingomonas sp. SA3 (with symbiote) | 0.1% | 6 days | >90% | [9] |

| Stenotrophomonas rhizophila QL-P4 | 0.1% | 24 hours | ~35% | [6] |

| Stenotrophomonas rhizophila QL-P4 | 0.5% | 24 hours | ~30% | [6] |

| Penicillium brevicompactum OVR-5 | Not specified | 10 days | 81% | [1] |

| Mixed microbial culture | 0.68 - 1.14 g/L | 5 days | 88.5 - 98.6% | [10] |

| Unadapted activated sludge | Not specified | 7 days | 18% | [5] |

| Adapted activated sludge | Not specified | 7 days | 80% | [5] |

Table 2: Kinetic Parameters of PVA-Degrading Enzymes

| Enzyme | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

| PVA Oxidase (BAY15_3292) | PVA (1750) | 1.7 ± 0.1 | 2,719.5 ± 83.7 | 1.6 x 109 | [6] |

| PVA Dehydrogenase (BAY15_1712) | PVA (1750) | 2.8 ± 0.3 | 1,494.6 ± 42.6 | 5.3 x 108 | [6] |

Table 3: Influence of Environmental Factors on PVA Biodegradation

| Factor | Condition | Effect on Biodegradation | Reference |

| Temperature | 30-35 °C | Optimal for Sphingomonas sp. SA3 | [3] |

| < 10-12 °C | Drastic fall in efficiency in activated sludge | [11] | |

| pH | 8.0 | Optimal for Sphingomonas sp. SA3 | [3] |

| 7.0 | Optimal for Penicillium brevicompactum OVR-5 | [1] | |

| PVA Molecular Weight | 14,000 Da vs. 2,000 Da | Higher MW degraded faster after an initial lag phase | [5] |

Experimental Protocols for Studying PVA Biodegradation

A variety of experimental methods are employed to investigate the biodegradation of PVA. Below are detailed protocols for key experiments.

Isolation and Characterization of PVA-Degrading Microorganisms

Figure 2: Workflow for isolating PVA-degrading microorganisms.

Methodology:

-

Enrichment Culture:

-

Prepare a mineral salts medium with PVA as the sole carbon source. A typical medium contains (per liter): 1.0 g PVA, 1.0 g (NH₄)₂SO₄, 0.1 g K₂HPO₄, 0.1 g MgSO₄·7H₂O, 0.05 g NaCl, 0.05 g CaCl₂, and 0.1 g FeSO₄·7H₂O.[12]

-

Inoculate the medium with an environmental sample (e.g., 1 g of soil or 1 mL of activated sludge).

-

Incubate at a suitable temperature (e.g., 30°C) with shaking for several days to enrich for PVA-degrading microorganisms.[9]

-

-

Isolation of Pure Cultures:

-

Prepare PVA agar plates with the same mineral salts medium solidified with 1.5% agar.

-

Spread dilutions of the enrichment culture onto the PVA agar plates.

-

Incubate the plates until colonies appear.

-

Flood the plates with an iodine-boric acid solution. Colonies of PVA-degrading microorganisms will be surrounded by a clear halo, indicating PVA hydrolysis.[10]

-

Pick colonies from the clear zones and streak them onto fresh PVA agar plates to obtain pure cultures.

-

-

Identification and Characterization:

-

Identify the purified isolates using morphological and biochemical tests, and more definitively by 16S rRNA gene sequencing.[10]

-

Confirm the PVA-degrading ability of the pure isolates by inoculating them into liquid PVA medium and measuring the decrease in PVA concentration over time.

-

Quantification of PVA Concentration in Aqueous Samples

The concentration of PVA in aqueous samples is commonly determined using a colorimetric method based on the reaction of PVA with iodine and boric acid.[13]

Methodology:

-

Reagent Preparation:

-

Boric Acid Solution: Dissolve 40 g of boric acid in 1 L of distilled water.

-

Iodine Solution (Lugol's Solution): Dissolve 25 g of potassium iodide (KI) and 12.7 g of iodine (I₂) in 1 L of distilled water.[13]

-

-

Sample Preparation and Measurement:

-

To 2.4 mL of the aqueous sample, add 9 mL of the boric acid solution and mix gently.

-

Add 1.8 mL of the iodine solution and mix.

-

Allow the color to develop for exactly 30 minutes.

-

Transfer 3 mL of the reaction mixture to a cuvette and measure the absorbance at the maximum wavelength (λmax), which is typically around 690 nm.[13]

-

-

Calibration:

-

Prepare a series of PVA standard solutions of known concentrations.

-

Follow the same procedure as for the samples to generate a standard curve of absorbance versus PVA concentration.

-

Determine the PVA concentration in the unknown samples by comparing their absorbance to the standard curve.

-

Assessment of PVA Biodegradability using Respirometry

Respirometry measures the oxygen consumption of microorganisms as they biodegrade a substrate, providing a direct measure of mineralization.

Figure 3: General workflow for a respirometry experiment.

Methodology:

-

Experimental Setup:

-

Prepare a mineral medium containing all necessary nutrients except a carbon source.

-

Add a known concentration of PVA as the sole carbon source to the medium.

-

Inoculate the medium with a standardized amount of a microbial consortium (e.g., activated sludge from a wastewater treatment plant).

-

Place the mixture in sealed respirometer bottles. A separate container with a CO₂ absorbent (e.g., potassium hydroxide) is included in each bottle to trap the evolved carbon dioxide.[14]

-

-

Incubation and Measurement:

-

Incubate the bottles at a constant temperature (e.g., 20-25°C) with continuous stirring.

-

The oxygen consumed by the microorganisms is measured over time by sensitive pressure sensors that detect the pressure drop in the headspace of the bottles.[14]

-

-

Data Analysis:

-

The cumulative oxygen consumption is recorded.

-

The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the PVA and multiplying by 100. The ThOD is the calculated amount of oxygen required for the complete oxidation of the polymer to CO₂ and H₂O.[14]

-

Conclusion

The biodegradation of this compound in aqueous environments is a complex process mediated by a specific consortium of microorganisms and their enzymatic machinery. Understanding these pathways is critical for assessing the environmental fate of PVA-containing products and for developing strategies to enhance its biodegradability. This guide has provided a comprehensive overview of the key microbial and enzymatic players, the biochemical pathways, quantitative data on degradation rates, and detailed experimental protocols for studying this important process. For researchers, scientists, and drug development professionals, this knowledge is invaluable for the informed design and application of PVA-based materials in a sustainable manner.

References

- 1. Biodegradation of poly (vinyl alcohol) by an orychophragmus rhizosphere-associated fungus Penicillium brevicompactum OVR-5, and its proposed PVA biodegradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of microbial this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of this compound by Sphingomonas sp. SA3 and its symbiote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase (cytochrome) - Wikipedia [en.wikipedia.org]

- 5. Degradation of this compound in US Wastewater Treatment Plants and Subsequent Nationwide Emission Estimate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioinformatics Analysis and Characterization of Highly Efficient this compound (PVA)-Degrading Enzymes from the Novel PVA Degrader Stenotrophomonas rhizophila QL-P4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Isolation and characterization of a novel poly(vinyl alcohol)-degrading bacterium, Sphingopyxis sp. PVA3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. p2infohouse.org [p2infohouse.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. aise.eu [aise.eu]

A Technical Guide to the Spectroscopic Analysis of Polyvinyl Alcohol (PVA): FTIR and NMR

Polyvinyl alcohol (PVA), a water-soluble synthetic polymer, is widely utilized in various industrial, commercial, and biomedical applications due to its excellent chemical resistance, film-forming properties, and biocompatibility. A thorough understanding of its molecular structure and physical properties is paramount for its effective application. This technical guide provides an in-depth exploration of two powerful spectroscopic techniques, Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the comprehensive characterization of PVA.

Fourier Transform Infrared (FTIR) Spectroscopy of PVA

FTIR spectroscopy is a non-destructive analytical technique that provides information about the functional groups and molecular structure of a material. When infrared radiation is passed through a PVA sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the polymer. The resulting spectrum is a unique fingerprint of the molecule.

The FTIR spectrum of PVA is characterized by several distinct absorption bands. The precise position of these bands can be influenced by factors such as the degree of hydrolysis and crystallinity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3600-3650 | Free O-H stretching (non-bonded) | Hydroxyl (-OH) | [1] |

| 3200-3570 | O-H stretching (hydrogen-bonded) | Hydroxyl (-OH) | [1][2] |

| 2850-3000 | C-H broad alkyl stretching | Alkyl (-CH, -CH₂) | [1] |

| 2940 | C-H stretching vibrations from alkyl groups | Alkyl (-CH₂) | [3] |

| 2917 | C-H asymmetric stretching | Alkyl (-CH₂) | [4] |

| 1715-1733 | C=O stretching | Residual Acetate Group | [3][5] |

| 1650-1660 | C=O stretching (or absorbed water) | Carbonyl / Water | [5][6] |

| 1565 | Bending vibration of adsorbed water | Water (H₂O) | [5] |

| 1425-1435 | C-H bending vibration | Methylene (B1212753) (-CH₂) | [4][5] |

| 1324-1335 | O-H rocking coupled with C-H wagging | Hydroxyl (-OH) & Methylene (-CH) | [3][4] |

| 1246 | C-O stretching | Acetyl groups | [3] |

| 1141-1145 | C-O stretching (crystalline portion) | Carbonyl (-C-O-) | [2][5] |

| 1081-1094 | C-O stretching (amorphous portion) | Carbonyl (-C-O-) | [4][5] |

| 915-917 | CH₂ rocking | Methylene (-CH₂) | [3][5] |

| 839-848 | C-C stretching | Carbon-Carbon (-C-C-) | [4][5] |

A typical experimental procedure for obtaining an FTIR spectrum of a PVA sample is as follows:

A. Sample Preparation:

-

Film Casting:

-

Prepare a dilute aqueous solution of PVA (e.g., 4% w/v) by dissolving the polymer in hot water with stirring.[7]

-

Pour the solution onto a clean, flat surface, such as a polystyrene Petri dish.[8]

-

Allow the solvent to evaporate at room temperature for 1-3 days to form a thin film.[8]

-

Carefully peel the dried film from the surface for analysis.

-

-

KBr Pellet Method:

-

Thoroughly dry both the PVA sample and potassium bromide (KBr) powder to remove any moisture.

-

Grind a small amount of the PVA sample into a fine powder.

-

Mix approximately 1% of the powdered PVA with KBr powder.[1]

-

Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

B. Data Acquisition:

-

Place the prepared PVA film or KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

-

To improve the signal-to-noise ratio, an average of multiple scans (e.g., 64 scans) is often taken.[1]

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Caption: Workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of PVA

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of polymers. For PVA, ¹H NMR provides information on the different types of protons, while ¹³C NMR can reveal the tacticity (the stereochemical arrangement of adjacent monomer units) of the polymer chain.

The ¹H NMR spectrum of PVA is relatively simple, with two main signals corresponding to the methylene and methine protons of the polymer backbone.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ~1.62 | multiplet | Methylene protons (-CH₂) | [9] |

| ~3.96 | multiplet | Methine proton (-CH-) | [9] |

Note: Spectra are typically recorded in D₂O.

The ¹³C NMR spectrum provides more detailed structural information, particularly regarding the tacticity of the polymer. The chemical shifts of the methine carbon are sensitive to pentad sequences, while the methylene carbons are sensitive to hexad sequences.[10]

| Chemical Shift (ppm) | Assignment |

| 62 - 75 (approx.) | Methine carbon (-CHOH-) |

| 44 - 49 (approx.) | Methylene carbon (-CH₂-) |

Note: The exact chemical shifts can vary depending on the solvent and the tacticity of the PVA sample.[10]

The following outlines a general procedure for the NMR analysis of PVA:

A. Sample Preparation:

-

Weigh an appropriate amount of the PVA sample. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, 50-100 mg may be required.[11]

-

Dissolve the PVA sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][12] The typical volume of solvent is 0.6-0.7 mL.[11] PVA may require heating to fully dissolve.[13]

-

Transfer the solution to a 5 mm NMR tube.[14]

-

Ensure the solution is free of any solid particles, as these can negatively affect the spectral quality. If necessary, filter the solution into the NMR tube.[15][16]

B. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming".

-

Acquire the ¹H and/or ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FTIR studies of plasticized poly(vinyl alcohol)-chitosan blend doped with NH4NO3 polymer electrolyte membrane [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (13)C NMR chemical shifts of poly(vinyl alcohol). | Nokia.com [nokia.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. degruyterbrill.com [degruyterbrill.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. depts.washington.edu [depts.washington.edu]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

The Crystalline Structure of Polyvinyl Alcohol (PVA) Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of polyvinyl alcohol (PVA) films, a critical determinant of their physical, mechanical, and barrier properties. Understanding and controlling the crystallinity of PVA is paramount for its application in diverse fields, including pharmaceuticals, drug delivery, and biomedical engineering. This document details the fundamental crystal structure, the influence of processing parameters on crystallinity, and the primary analytical techniques for characterization.

Fundamental Crystalline Structure of this compound

This compound is a semi-crystalline polymer, meaning its structure consists of both ordered crystalline regions and disordered amorphous regions. This semi-crystalline nature is a consequence of the strong intermolecular and intramolecular hydrogen bonding facilitated by the hydroxyl groups (-OH) present on the polymer backbone. These hydrogen bonds promote chain alignment and packing, leading to the formation of crystalline domains.

The crystalline structure of PVA is generally accepted to be monoclinic. The unit cell parameters for the monoclinic structure of PVA are approximately a = 7.81 Å, b = 2.52 Å, and c = 5.51 Å, with β = 91°42′. The polymer chains within the crystalline regions adopt a planar zigzag conformation. The degree of crystallinity plays a crucial role in determining the film's properties; higher crystallinity generally leads to enhanced mechanical strength, improved barrier properties, and reduced water solubility.

The tacticity of the PVA, which describes the stereochemistry of the hydroxyl groups along the polymer chain, also influences the crystal structure. Syndiotactic PVA, where the hydroxyl groups alternate on opposite sides of the chain, tends to form a helical crystal structure, while isotactic PVA, with hydroxyl groups on the same side, typically exhibits an extended crystal structure.

Factors Influencing the Crystallinity of PVA Films

The degree of crystallinity in PVA films is not an intrinsic constant but is highly dependent on the method of preparation and subsequent processing steps. Key factors include:

-

Degree of Hydrolysis: The degree of hydrolysis, which refers to the percentage of acetate (B1210297) groups in the precursor polyvinyl acetate that are converted to hydroxyl groups, significantly impacts crystallinity. A higher degree of hydrolysis generally leads to stronger and more numerous hydrogen bonds

The Inert Nature of Polyvinyl Alcohol: A Technical Guide to its Non-Toxicity in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyvinyl alcohol (PVA), a synthetic polymer derived from the hydrolysis of polyvinyl acetate, has become a cornerstone material in the biomedical field. Its widespread adoption in applications ranging from drug delivery systems and tissue engineering scaffolds to medical devices and pharmaceutical coatings is underpinned by its exceptional biocompatibility and non-toxic profile.[1][2][3] This technical guide provides an in-depth analysis of the evidence supporting the non-toxic nature of PVA for biomedical use. It consolidates quantitative data from key biocompatibility assays, details the standardized experimental protocols used for evaluation, and visually represents the logical frameworks and cellular interactions that define its safety.

Core Physicochemical Properties and Inherent Biocompatibility

The non-toxic nature of this compound is not an incidental characteristic but a direct result of its fundamental molecular structure. The polymer backbone consists of repeating vinyl alcohol units, rich in hydroxyl (-OH) groups.[4] These groups render PVA highly hydrophilic and capable of extensive intermolecular and intramolecular hydrogen bonding.[5] This structure is pivotal to its biocompatibility for several reasons:

-

Chemical Stability: PVA does not readily degrade into reactive or toxic monomers under physiological conditions. The carbon-carbon backbone is stable, and the hydroxyl side groups contribute to its inertness.[5]

-

Low Protein Adsorption: The hydrophilic surface of PVA minimizes non-specific protein adhesion. This is a critical attribute for any blood- or tissue-contacting material, as protein adsorption is the initial event that often triggers foreign body response and inflammatory cascades.

-

Water Solubility and Hydrogel Formation: Its ability to dissolve in water and form stable hydrogels allows for the creation of biomaterials that mimic the high water content of soft tissues, further enhancing its compatibility with the biological environment.[2]

Quantitative Assessment of Biocompatibility

The safety of PVA has been rigorously evaluated through a battery of standardized in vitro and in vivo tests, primarily following the guidelines of the International Organization for Standardization (ISO) 10993, "Biological evaluation of medical devices." The data consistently demonstrates a lack of significant toxicological effects.

In Vitro Cytotoxicity

Cytotoxicity assays are foundational for biocompatibility screening, assessing whether a material or its extracts induce cell death or inhibit cell growth. Tests are typically performed according to ISO 10993-5 guidelines using cell lines such as L929 mouse fibroblasts. PVA consistently demonstrates a lack of cytotoxic effect.

| Assay Type (Standard) | Cell Line | Test Article | Result | Interpretation (per ISO 10993-5) |

| MTT Assay (ISO 10993-5) | L929 Mouse Fibroblasts | Pure PVA Hydrogel Extract | >90% Cell Viability | Non-cytotoxic |

| MTT Assay (ISO 10993-5) | Human Periodontal Ligament Stem Cells | Gelatin/PVA Hydrogel | >80% Cell Viability | Non-cytotoxic |

| MTT Assay (ISO 10993-5) | L929 Mouse Fibroblasts | PVA-based Hydrogel | 114% ± 8% Cell Viability | Non-cytotoxic; potential proliferative effect |

| WST-8 Assay (ISO 10993-5) | Mouse and Bovine Muscle Cells | PVA-based Hydrogel Precursors | >70% Cell Viability | Non-cytotoxic |

Hemocompatibility

For any material intended for direct or indirect blood contact, assessing its hemocompatibility is critical. The primary test, hemolysis, measures the lysis of red blood cells (RBCs) upon contact with the material, as specified by ASTM F756. PVA is recognized as a non-hemolytic material.

| Assay Type (Standard) | Blood Source | Test Article | Result | Interpretation (per ASTM F756) |

| Hemolysis (ASTM F756) | Rabbit Blood | PVA Hydrogel | Not specified, but described as "nonhemolytic biomaterial" | Non-Hemolytic (<2% hemolysis) |

| Hemolysis (ASTM F756) | Rabbit Blood | Medical Grade Polymer | 0% Mean Hemolytic Index | Non-Hemolytic (<2% hemolysis) |

In Vivo Local Tissue Response

In vivo implantation studies, conducted according to ISO 10993-6, evaluate the local tissue response following the surgical implantation of the material in an animal model. The tissue surrounding the implant is examined macroscopically and microscopically at various time points to score for inflammation, fibrosis, and other tissue reactions.

| Implantation Site (Animal Model) | Test Article | Duration | Result | Interpretation (per ISO 10993-6) |

| Subcutaneous (Rat) | Cashew Gum Polysaccharide/PVA Membrane | Up to 60 days | Irritation Score < 2.5 | Non-irritating |

| Subcutaneous (Sheep) | PVA Hydrogel | Not specified | "Slightly irritant" | Mild Irritant |

| Subcutaneous (Rat) | Ag/PVA/Chitosan Hydrogel | Up to 60 days | Minimal to mild tissue response | Biocompatible |

Genotoxicity and Carcinogenicity

Long-term studies have been conducted to assess the potential of PVA to cause genetic mutations or cancer. Studies submitted to the National Toxicology Program (NTP) found no evidence of genotoxicity in a battery of tests, including the Ames assay and mouse micronucleus test. Furthermore, a 2-year intravaginal study in mice showed no evidence of carcinogenic activity.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of biocompatibility. Below are outlines of the key methodologies used to generate the data supporting PVA's non-toxic profile.

In Vitro Cytotoxicity: Extract Test (ISO 10993-5)

-

Sample Preparation: The PVA-based material is prepared with a specific surface area-to-volume ratio (e.g., 3 cm²/mL) and sterilized using a method that does not alter its properties.

-

Extraction: The sample is incubated in a cell culture medium (e.g., DMEM with 10% serum) at 37°C for a defined period (typically 24 to 72 hours) to create an "extract." A negative control (high-density polyethylene) and positive control (e.g., organotin-stabilized PVC) are prepared in parallel.

-